molecular formula C17H18N2O2 B4943479 N'-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide

N'-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide

Cat. No.: B4943479
M. Wt: 282.34 g/mol
InChI Key: NUKIBRQMWJTOAF-UHFFFAOYSA-N
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Description

N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound features two aromatic rings substituted with methyl groups, connected by an oxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 3-methylbenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The oxamide linkage can be reduced to form corresponding amines.

    Substitution: The methyl groups on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxamide linkage can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chlorophenyl)-N-[(4-chlorophenyl)methyl]oxamide: Similar structure with chlorine substituents instead of methyl groups.

    N’-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide: Similar structure with methoxy substituents instead of methyl groups.

Uniqueness

N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups can affect the compound’s lipophilicity and steric interactions, distinguishing it from other oxamide derivatives.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-8-14(9-7-12)11-18-16(20)17(21)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIBRQMWJTOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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